REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=O)[CH2:2][OH:3].C(Cl)(Cl)=[O:8].[CH2:11]([CH2:13][NH2:14])[OH:12].C(N(C(C)C)CC)(C)C>O1CCCC1.C1(C)C=CC=CC=1.ClCCl.C(#N)C>[OH:12][CH2:11][CH2:13][N:14]1[C:2](=[O:3])[CH2:1][O:5][C:6]1=[O:8]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OC
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred at ambient temperature for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
It is filtered over celite
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the product is purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a 70/30
|
Type
|
ADDITION
|
Details
|
80/20 mixture of ethyl acetate and n-hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(OCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |